molecular formula C13H20N2O6S2 B6963225 N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide

N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide

Cat. No.: B6963225
M. Wt: 364.4 g/mol
InChI Key: POKVHZPFTSQGBL-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide is a complex organic compound that features a unique combination of functional groups, including a dioxothiolan ring, a sulfonylamino group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide typically involves multi-step organic reactions. The starting materials might include thiolane derivatives, ethylamine, and methylfuran derivatives. The synthesis could involve:

    Formation of the dioxothiolan ring: This step might involve the oxidation of a thiolane derivative using an oxidizing agent such as hydrogen peroxide or a peracid.

    Amidation: The final step might involve the reaction of the sulfonylated intermediate with ethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Further oxidized thiolane derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide can be used as a building block for the synthesis of more complex molecules.

Biology

This compound may have potential as a biochemical probe due to its unique functional groups, which can interact with various biological targets.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In materials science, it might be used in the development of novel polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The dioxothiolan ring and sulfonylamino group could play key roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide
  • N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylthiophen-2-yl)sulfonylamino]acetamide
  • N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylpyrrole-2-yl)sulfonylamino]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O6S2/c1-3-15(23(19,20)13-5-4-10(2)21-13)8-12(16)14-11-6-7-22(17,18)9-11/h4-5,11H,3,6-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKVHZPFTSQGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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